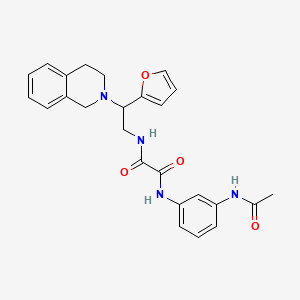

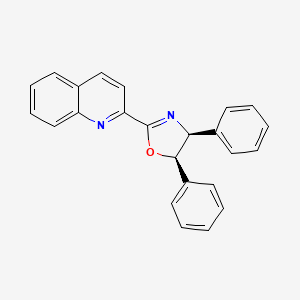

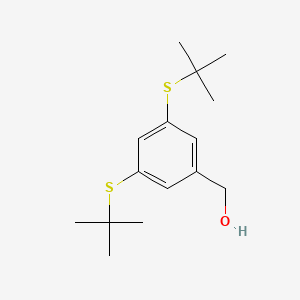

![molecular formula C21H16ClN3O2 B2442968 2-(2-clorofenoxi)-N-(2-(imidazo[1,2-a]piridin-2-il)fenil)acetamida CAS No. 2034474-48-9](/img/structure/B2442968.png)

2-(2-clorofenoxi)-N-(2-(imidazo[1,2-a]piridin-2-il)fenil)acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(2-chlorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide” is a complex organic compound. It contains an imidazo[1,2-a]pyridine moiety, which is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. Recent advances include radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Aplicaciones Científicas De Investigación

Agentes Anticancerígenos

Los derivados de imidazo[1,2-a]piridina se han utilizado como agentes anticancerígenos covalentes . Por ejemplo, se ha sintetizado una serie de nuevos inhibidores de KRAS G12C utilizando imidazo[1,2-a]piridina como el núcleo principal . Estos compuestos han mostrado una potente actividad anticancerígena contra las células NCI-H358 con mutación KRAS G12C .

Inhibidores Covalentes Dirigidos (TCI)

El éxito de los TCI para el tratamiento de cánceres ha impulsado la búsqueda de nuevos andamiajes para instalar cabezales covalentes . La imidazo[1,2-a]piridina se ha utilizado como el núcleo principal para el desarrollo de estos inhibidores covalentes .

Estrategia de Salto de Andamiaje

Se ha utilizado una estrategia de salto de andamiaje para utilizar la imidazo[1,2-a]piridina como el núcleo principal y explorar su potencial para el desarrollo de inhibidores covalentes . Esta estrategia ha llevado a la síntesis de una serie de nuevos inhibidores .

Reacción de Groebke–Blackburn–Bienaymè (Reacción GBB)

Los derivados de imidazo[1,2-a]piridina se han sintetizado utilizando la reacción GBB . Esta reacción ha facilitado el desarrollo de nuevos inhibidores .

Andamiaje Versátil en Síntesis Orgánica

La imidazo[1,2-a]piridina actúa como un andamiaje versátil en la síntesis orgánica . Se ha utilizado en el desarrollo de diversos métodos sintéticos .

Desarrollo de Fármacos

La imidazo[1,2-a]piridina se ha utilizado como un andamiaje en el desarrollo de fármacos . Se ha utilizado para ilustrar su reactividad y su actividad biológica multifacética .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s known that imidazo[1,2-a]pyridines, a core structure in this compound, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been used in the development of covalent inhibitors , indicating potential targets could be enzymes or receptors that can be modulated by covalent binding.

Mode of Action

Imidazo[1,2-a]pyridines have been used in the development of covalent inhibitors , suggesting that this compound might interact with its targets through covalent binding, leading to modulation of the target’s function.

Biochemical Pathways

Given the potential role of this compound as a covalent inhibitor , it could affect pathways involving its target proteins, leading to downstream effects on cellular functions.

Result of Action

If this compound acts as a covalent inhibitor , it could lead to the inhibition of its target proteins, potentially resulting in altered cellular functions.

Análisis Bioquímico

Biochemical Properties

2-(2-chlorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with kinases, which are enzymes that play a pivotal role in cell signaling pathways. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of the compound to the enzyme’s active site .

Cellular Effects

The effects of 2-(2-chlorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may inhibit the proliferation of cancer cells by disrupting key signaling pathways that are essential for cell growth and survival . Additionally, it can induce apoptosis, a process of programmed cell death, in certain cell types, thereby contributing to its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, 2-(2-chlorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. For instance, the compound may inhibit the activity of certain kinases, thereby blocking downstream signaling pathways that promote cell proliferation . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-chlorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, such as prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 2-(2-chlorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it may cause toxic or adverse effects, including liver toxicity or damage to other organs . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

2-(2-chlorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, cytochrome P450 enzymes may metabolize the compound, leading to the formation of metabolites that can be excreted . The compound’s effects on metabolic flux and metabolite levels are also noteworthy, as it can alter the concentrations of key metabolites involved in cellular energy production and biosynthesis .

Propiedades

IUPAC Name |

2-(2-chlorophenoxy)-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O2/c22-16-8-2-4-10-19(16)27-14-21(26)24-17-9-3-1-7-15(17)18-13-25-12-6-5-11-20(25)23-18/h1-13H,14H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZGBJLCCZREULY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)COC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

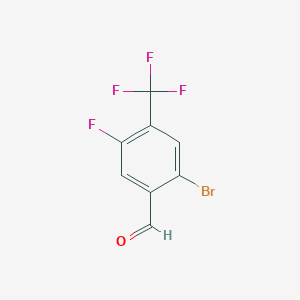

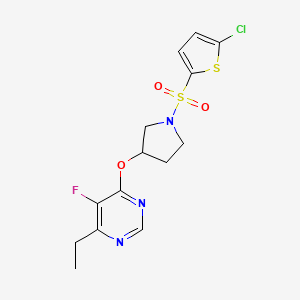

![ethyl 2-{4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl}-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate](/img/structure/B2442891.png)

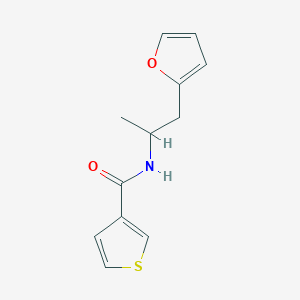

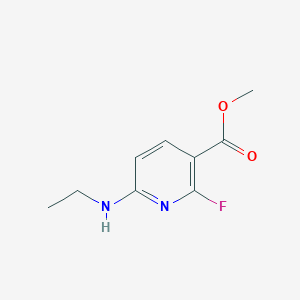

![2-Chloro-4-[1-(1H-imidazol-2-ylsulfonyl)piperidin-4-yl]pyrimidine](/img/structure/B2442892.png)

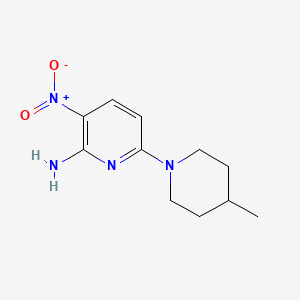

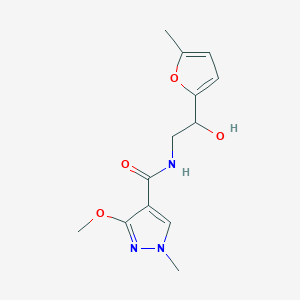

![(6-methoxy-1H-indol-2-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2442893.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl nicotinate](/img/structure/B2442898.png)

![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)-N-[(1-ethylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2442902.png)